molecular formula C19H20N6O2S B6447704 N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine CAS No. 2549023-56-3

N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine

Cat. No.: B6447704
CAS No.: 2549023-56-3
M. Wt: 396.5 g/mol
InChI Key: NOAIVIKCGGRIGN-UHFFFAOYSA-N
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Description

N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core fused with a pyrazolo[1,5-a]pyrazine-piperidine moiety. The structure includes a sulfone group (1,1-dioxo) and an N-methyl substitution, which likely enhance metabolic stability and modulate receptor binding.

Properties

IUPAC Name

N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-23(18-15-4-2-3-5-17(15)28(26,27)22-18)14-7-11-24(12-8-14)19-16-6-9-21-25(16)13-10-20-19/h2-6,9-10,13-14H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAIVIKCGGRIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CN3C2=CC=N3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the Pyrazolo[1,5-a]pyrazine Moiety: This involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization.

    Formation of the Piperidine Ring: This can be synthesized through the reduction of a pyridine derivative or through the cyclization of a suitable amine with a dihaloalkane.

    Coupling Reactions: The final step involves the coupling of the benzothiazole, pyrazolo[1,5-a]pyrazine, and piperidine moieties under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The compound's structural characteristics make it a promising candidate for drug development. Research indicates that derivatives of pyrazolo[1,5-a]pyridine and related compounds can act as inhibitors of specific enzymes and receptors involved in various diseases. For instance, compounds similar to N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine have shown activity against AXL and c-MET kinases, which are implicated in cancer progression and metastasis .

Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, influencing cellular processes such as growth and differentiation .

Materials Science

Development of New Materials
Due to its heterocyclic structure, this compound can be utilized in the creation of novel materials with unique electronic or optical properties. The tunable photophysical characteristics of compounds in this class make them suitable for applications in optoelectronic devices .

Biological Research

Biological Probes
In biological research, this compound can serve as a probe to investigate various biological processes. It has the potential to influence cell signaling pathways and gene expression patterns. Studies have suggested that such compounds may impact cellular metabolism and protein-protein interactions .

Summary Table of Applications

Field Application Details
Medicinal ChemistryDrug DevelopmentInhibitors of AXL and c-MET kinases; potential cancer therapeutics
Materials ScienceNovel Material DevelopmentCreation of materials with unique electronic/optical properties
Biological ResearchProbes for Biological ProcessesInfluence on cell signaling pathways and gene expression

Case Study 1: Inhibition of AXL Kinase

In a study exploring the inhibition of AXL kinase by pyrazolo[1,5-a]pyridine derivatives, researchers found that specific modifications to the compound's structure enhanced its inhibitory potency. The study highlighted the role of the piperidine ring in improving binding affinity to the target kinase .

Case Study 2: Optical Applications

Research on the photophysical properties of benzothiazole derivatives demonstrated their potential in optoelectronic applications. The findings suggest that this compound could be integrated into devices requiring tunable light emission .

Mechanism of Action

The mechanism of action of N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity. The exact pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Key Compounds for Comparison:

N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine ()

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride ()

Comparative Table:

Feature Main Compound Compound 1 () Compound 2 ()
Core Structure Benzothiazole with pyrazolo-pyrazine-piperidine Triazolo[1,5-a]pyrimidine with biphenyl-tetrazole Triazolo[1,5-a]pyrimidine with methyl and diethyl groups
Key Substituents 1,1-Dioxo (sulfone), N-methyl, pyrazolo-pyrazine-piperidine Biphenyl-tetrazole, propyl, diethyl Diethyl, methyl
Molecular Weight Estimated >450 g/mol (based on structural analogs) ~550–600 g/mol (tetrazole and biphenyl add bulk) ~250–300 g/mol (simpler substituents)
Functional Groups Sulfone, tertiary amine, aromatic heterocycles Tetrazole (acidic), biphenyl (lipophilic) Alkyl amines, methyl
Putative Targets Kinases, neurological receptors (piperidine motif) Angiotensin receptors (tetrazole-biphenyl motif) Enzymes (e.g., phosphodiesterases)

Pharmacological Implications

Binding Affinity and Selectivity

  • The main compound ’s benzothiazole core and sulfone group may confer rigidity and polarity, improving selectivity for kinases or proteases compared to triazolo-pyrimidine analogs .
  • Compound 2 ’s smaller substituents (diethyl, methyl) suggest rapid metabolic clearance but lower target specificity .

Pharmacokinetics (Hypothetical)

  • The main compound ’s piperidine and pyrazine rings may improve blood-brain barrier penetration, whereas the sulfone group could reduce hepatic metabolism .
  • Compound 1 ’s tetrazole and biphenyl groups may prolong half-life but increase plasma protein binding, limiting free drug availability .
  • Compound 2 ’s simplicity likely results in shorter half-life but higher oral bioavailability .

Research Findings and Trends

While direct data on the main compound is unavailable, structural analogs provide insights:

Sulfone-Containing Analogs : Sulfone groups (as in the main compound) are associated with enhanced oxidative stability and reduced CYP450-mediated metabolism in kinase inhibitors .

Tetrazole Moieties : Compounds like Compound 1 mimic carboxylic acids, enabling ionic interactions with targets (e.g., angiotensin II receptor antagonists) but may require dose adjustments for pH-dependent absorption .

Triazolo-Pyrimidine Cores : These scaffolds (e.g., Compound 2 ) often exhibit broad-spectrum activity but face challenges in achieving selectivity due to planar aromatic systems .

Biological Activity

N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine is a complex organic compound notable for its unique structure comprising a benzothiazole ring, a pyrazolo[1,5-a]pyrazine moiety, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-tubercular agent and its interactions with various biomolecules.

The molecular formula of this compound is C18H21N5O2SC_{18}H_{21}N_{5}O_{2}S with a molecular weight of 371.5 g/mol. The compound's structural characteristics contribute to its biochemical properties and biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂S
Molecular Weight371.5 g/mol
CAS Number2549023-56-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity of the compound allows it to modulate the activity of these targets, influencing various cellular processes including:

  • Cell Signaling Pathways : The compound may alter signaling cascades that regulate cell growth and apoptosis.
  • Gene Expression : It can potentially influence transcription factors leading to changes in gene expression profiles.
  • Cellular Metabolism : The compound may affect metabolic pathways by inhibiting or activating key enzymes.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess bacteriostatic activity against resistant strains such as Staphylococcus aureus . The specific activities of this compound against various pathogens remain to be fully characterized but suggest potential in treating infections.

Anti-Tubercular Activity

Recent research has highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis. A study reported that certain pyrazine derivatives demonstrated IC₅₀ values ranging from 1.35 to 2.18 μM against M. tuberculosis, indicating strong anti-tubercular properties . The specific efficacy of our compound requires further investigation through systematic testing.

Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel pyrazolo derivatives for anti-tubercular activity, compounds were evaluated for their cytotoxicity against human embryonic kidney cells (HEK293). The results indicated that several compounds were non-toxic at effective concentrations . This suggests that this compound could be developed further as a therapeutic agent.

Study 2: Structure Activity Relationship (SAR)

A comprehensive review on the biological activities of pyrazole derivatives emphasized their role in drug discovery due to their diverse pharmacological properties including anti-inflammatory and antitumor activities . The structure activity relationship studies are crucial for optimizing the efficacy and safety profiles of compounds like this compound.

Q & A

Q. How can researchers design experiments to resolve regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrazine ring?

  • Methodological Answer : Use directing groups (e.g., bromine) to control electrophilic substitution sites. DFT calculations (Gaussian) predict reactive positions based on electron density maps. Experimental validation via Suzuki-Miyaura coupling with regioselective boronic acids can confirm computational predictions .

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